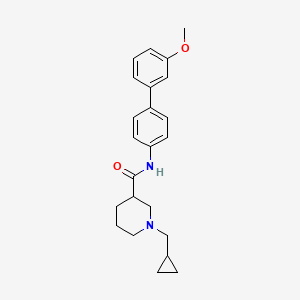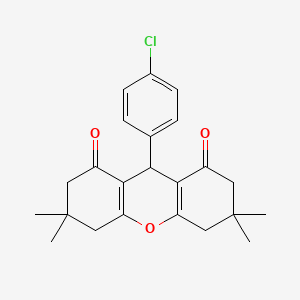![molecular formula C22H12N2O4 B6124373 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NBI-74330, is a chemical compound that belongs to the family of isoquinolines. This compound has attracted a lot of attention from researchers due to its potential applications in the field of medicine and drug development.
Mécanisme D'action
The mechanism of action of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, this compound can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress in cells. In addition, this compound has been shown to improve cognitive function and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Another area of interest is its neuroprotective properties. Studies are needed to determine whether this compound can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of this compound that may have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a series of chemical reactions that start with the condensation of 2-naphthylamine and 2-nitrobenzaldehyde to form the intermediate 2-(2-naphthyl)-6-nitrobenzaldehyde. This intermediate is then cyclized with phthalic anhydride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential applications in the treatment of various diseases. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Propriétés
IUPAC Name |
2-naphthalen-2-yl-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-21-17-7-3-6-16-19(24(27)28)11-10-18(20(16)17)22(26)23(21)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNLEJIORORDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)
![N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6124300.png)
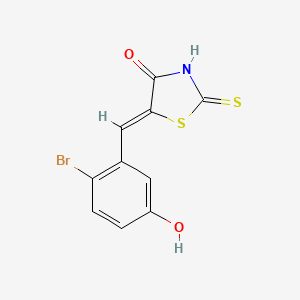
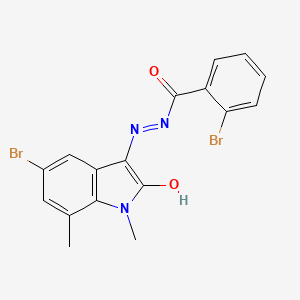
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6124318.png)

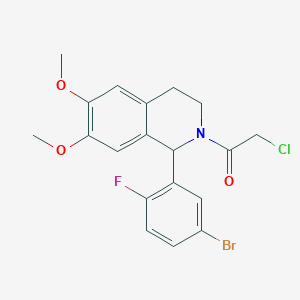
![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6124364.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6124380.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B6124384.png)
